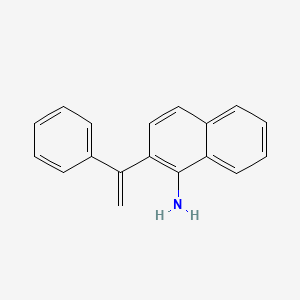
2-(1-Phenylvinyl)naphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Phenylvinyl)naphthalen-1-amine: is an aromatic amine with the chemical formula C18H15N . This compound is notable for its structural complexity, featuring a naphthalene ring bonded to a phenylvinyl group and an amine group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylvinyl)naphthalen-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and phenylacetylene.
Reaction Conditions: The reaction is catalyzed by a transition metal catalyst, such as palladium or manganese, under an inert atmosphere.
Procedure: The naphthalene undergoes a Friedel-Crafts alkylation with phenylacetylene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the intermediate compound. This intermediate is then subjected to amination using ammonia or an amine source to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Optimized Conditions: Reaction conditions are optimized for maximum yield and purity, including temperature control, pressure regulation, and continuous monitoring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
2-(1-Phenylvinyl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amines or hydrocarbons.
Substitution: Halogenated or nitrated naphthalene derivatives.
科学研究应用
2-(1-Phenylvinyl)naphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its binding affinity to proteins and enzymes, making it useful in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(1-Phenylvinyl)naphthalen-1-amine involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to active sites, altering the function of the target molecule. This binding can lead to inhibition or activation of biochemical pathways, depending on the specific target and context.
相似化合物的比较
Similar Compounds
N-Phenylnaphthalen-1-amine: Similar in structure but lacks the phenylvinyl group.
Duloxetine Related Compound A: Contains a naphthalene ring but differs in its functional groups and overall structure.
Uniqueness
2-(1-Phenylvinyl)naphthalen-1-amine is unique due to its phenylvinyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research applications where other similar compounds may not be suitable.
属性
分子式 |
C18H15N |
|---|---|
分子量 |
245.3 g/mol |
IUPAC 名称 |
2-(1-phenylethenyl)naphthalen-1-amine |
InChI |
InChI=1S/C18H15N/c1-13(14-7-3-2-4-8-14)16-12-11-15-9-5-6-10-17(15)18(16)19/h2-12H,1,19H2 |
InChI 键 |
XNOKJHFFUARLJG-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



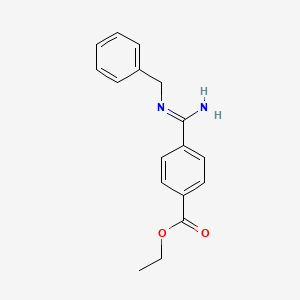
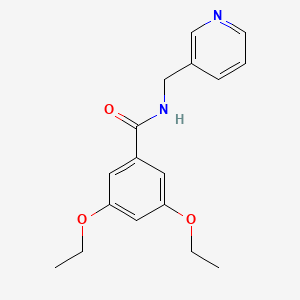
![3-(cyclohexanecarbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14130016.png)
![{3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid](/img/structure/B14130025.png)
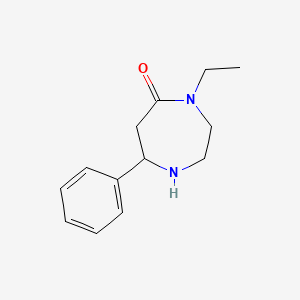
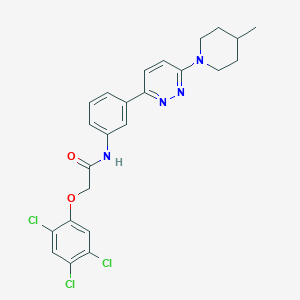
![3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine](/img/structure/B14130049.png)
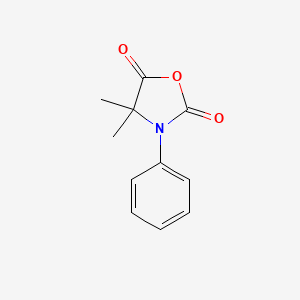
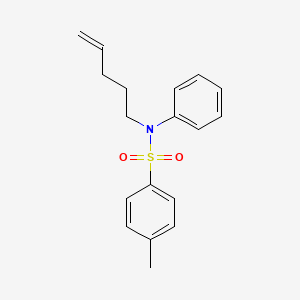
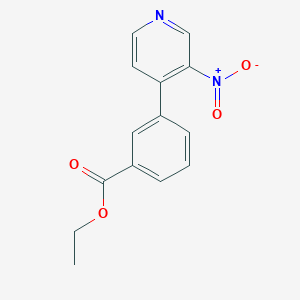
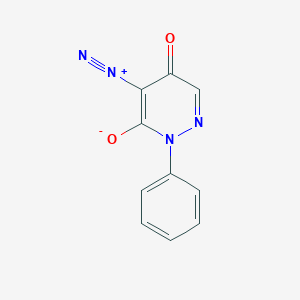
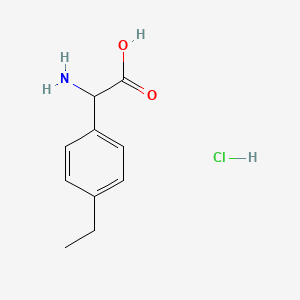
![2-[(Benzyloxy)methyl]butanal](/img/structure/B14130082.png)
